molecular formula C16H12N2O2 B14172285 (2E)-Anilino(3H-indol-3-ylidene)acetic acid CAS No. 60711-60-6

(2E)-Anilino(3H-indol-3-ylidene)acetic acid

Cat. No.: B14172285
CAS No.: 60711-60-6
M. Wt: 264.28 g/mol
InChI Key: GEUMBPMXAAITEQ-UHFFFAOYSA-N
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Description

(2E)-Anilino(3H-indol-3-ylidene)acetic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-Anilino(3H-indol-3-ylidene)acetic acid typically involves the condensation of aniline with indole-3-carboxaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then hydrolyzed to yield the desired product. Common reagents used in this synthesis include aniline, indole-3-carboxaldehyde, and a suitable acid or base catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-Anilino(3H-indol-3-ylidene)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols, often under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acids, while reduction can produce indole-3-ethanol derivatives. Substitution reactions can result in a variety of functionalized indole compounds.

Scientific Research Applications

(2E)-Anilino(3H-indol-3-ylidene)acetic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-Anilino(3H-indol-3-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interfere with viral replication processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    Indole-3-carboxaldehyde: A precursor in the synthesis of (2E)-Anilino(3H-indol-3-ylidene)acetic acid.

    Indole-3-carboxylic acid: Another indole derivative with distinct biological activities.

Uniqueness

This compound is unique due to its specific structural configuration and the presence of both aniline and indole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

60711-60-6

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-(1H-indol-3-yl)-2-phenyliminoacetic acid

InChI

InChI=1S/C16H12N2O2/c19-16(20)15(18-11-6-2-1-3-7-11)13-10-17-14-9-5-4-8-12(13)14/h1-10,17H,(H,19,20)

InChI Key

GEUMBPMXAAITEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(C2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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